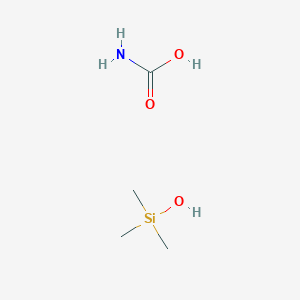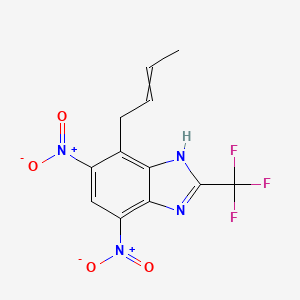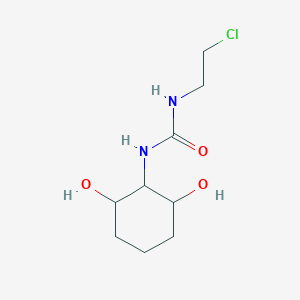
O-(2-Dimethylaminoethyl)-N-benzoyl-DL-tyrosyl-ethylamide oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O-(2-Dimethylaminoethyl)-N-benzoyl-DL-tyrosyl-ethylamide oxalate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a dimethylaminoethyl group, a benzoyl group, and a tyrosyl-ethylamide moiety. The oxalate salt form enhances its stability and solubility, making it suitable for various experimental and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of O-(2-Dimethylaminoethyl)-N-benzoyl-DL-tyrosyl-ethylamide oxalate typically involves multiple steps, starting with the preparation of the individual components. The dimethylaminoethyl group can be introduced through a reaction with dimethylamine, while the benzoyl group is typically added via benzoylation reactions. The tyrosyl-ethylamide moiety is synthesized through peptide coupling reactions involving tyrosine derivatives and ethylamine.
Industrial Production Methods
Industrial production of this compound may involve large-scale peptide synthesis techniques, including solid-phase peptide synthesis (SPPS) and solution-phase synthesis. These methods allow for the efficient and scalable production of the compound with high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
O-(2-Dimethylaminoethyl)-N-benzoyl-DL-tyrosyl-ethylamide oxalate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and alkylating agents are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
O-(2-Dimethylaminoethyl)-N-benzoyl-DL-tyrosyl-ethylamide oxalate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and peptide chemistry.
Biology: Employed in studies involving protein interactions and enzyme activity.
Medicine: Investigated for potential therapeutic applications, including drug delivery systems.
Industry: Utilized in the production of specialized chemicals and materials.
Mecanismo De Acción
The mechanism of action of O-(2-Dimethylaminoethyl)-N-benzoyl-DL-tyrosyl-ethylamide oxalate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets through binding interactions, leading to various biological effects. The pathways involved may include signal transduction and metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
O,O-diethyl O-[2-(dimethylamino)ethyl] phosphorothioate oxalate: Shares the dimethylaminoethyl group but differs in its overall structure and applications.
Poly(2-(dimethylamino)ethyl methacrylate): Contains the dimethylaminoethyl group and is used in polymer chemistry.
Uniqueness
O-(2-Dimethylaminoethyl)-N-benzoyl-DL-tyrosyl-ethylamide oxalate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its versatility in various reactions and applications sets it apart from other similar compounds.
Propiedades
Número CAS |
57227-42-6 |
|---|---|
Fórmula molecular |
C24H31N3O7 |
Peso molecular |
473.5 g/mol |
Nombre IUPAC |
N-[3-[4-[2-(dimethylamino)ethoxy]phenyl]-1-(ethylamino)-1-oxopropan-2-yl]benzamide;oxalic acid |
InChI |
InChI=1S/C22H29N3O3.C2H2O4/c1-4-23-22(27)20(24-21(26)18-8-6-5-7-9-18)16-17-10-12-19(13-11-17)28-15-14-25(2)3;3-1(4)2(5)6/h5-13,20H,4,14-16H2,1-3H3,(H,23,27)(H,24,26);(H,3,4)(H,5,6) |
Clave InChI |
DQTDVCOQJFNTLG-UHFFFAOYSA-N |
SMILES canónico |
CCNC(=O)C(CC1=CC=C(C=C1)OCCN(C)C)NC(=O)C2=CC=CC=C2.C(=O)(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




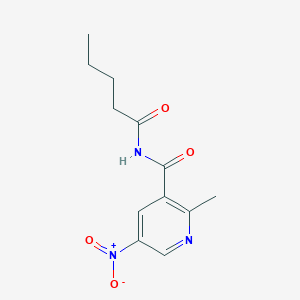


![Phenol, 4-[(2-hydroxy-5-nitrophenyl)methyl]-2-methyl-6-nitro-](/img/structure/B14611843.png)
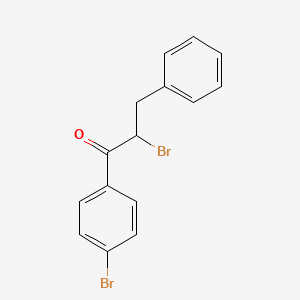


![2-hydroxy-4,4-dimethyl-1-[methyl(prop-2-ynyl)amino]-1-phenylpentan-3-one;oxalic acid](/img/structure/B14611861.png)
